2-Benzyloxy-1-methyl-4-nitro-benzene

Descripción general

Descripción

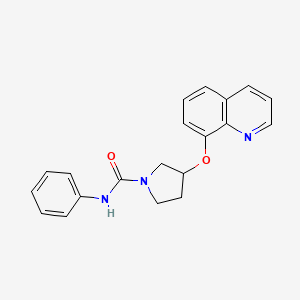

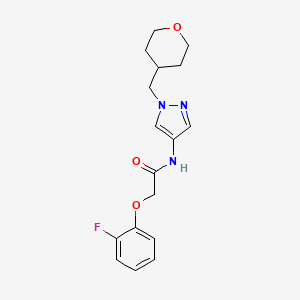

2-Benzyloxy-1-methyl-4-nitro-benzene is a chemical compound with the molecular formula C14H13NO3 . It has a molecular weight of 243.26 g/mol . The compound is typically an off-white solid .

Molecular Structure Analysis

The InChI code for 2-Benzyloxy-1-methyl-4-nitro-benzene is 1S/C14H13NO3/c1-11-7-8-13 (15 (16)17)9-14 (11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

2-Benzyloxy-1-methyl-4-nitro-benzene is typically an off-white solid . It has a molecular weight of 243.26 g/mol . The compound is stored at room temperature .Aplicaciones Científicas De Investigación

Organic Synthesis Intermediate

2-Benzyloxy-1-methyl-4-nitro-benzene: serves as an intermediate in the synthesis of various organic compounds. Its benzyloxy group acts as a protecting group for phenols, which can be selectively removed under mild conditions . This compound is particularly useful in multi-step organic synthesis where protecting a functional group is necessary to achieve selectivity.

Material Science

In material science, this compound is used to synthesize novel materials with specific electronic properties. For instance, it can be incorporated into polymers to create materials that have unique optical or electrical characteristics, which are valuable in the development of new electronic devices .

Medicinal Chemistry

In medicinal chemistry, 2-Benzyloxy-1-methyl-4-nitro-benzene is utilized to develop new pharmaceuticals. It can be a precursor for the synthesis of drug molecules, especially those that require a benzyloxy moiety as part of their structure .

Catalysis

This compound finds application in catalysis, particularly in the preparation of catalysts that are used in organic reactions. The nitro group can be transformed into various functional groups, which can act as active sites in catalytic processes .

Dyes and Pigments

The nitro group of 2-Benzyloxy-1-methyl-4-nitro-benzene is a chromophore, which means it can absorb light at certain wavelengths. This property is exploited in the synthesis of dyes and pigments, where it contributes to the color of the final product .

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound are explored for their potential use as herbicides or pesticides. The benzyloxy and nitro groups can be modified to enhance the activity and selectivity of these agrochemicals .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H320, and H335 . Precautionary measures include P261, P302+P352, P280, and P305 +P351+P338 . These codes correspond to specific safety and hazard guidelines as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Propiedades

IUPAC Name |

1-methyl-4-nitro-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-11-7-8-13(15(16)17)9-14(11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKRZTZMYWCUTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxy-1-methyl-4-nitro-benzene | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

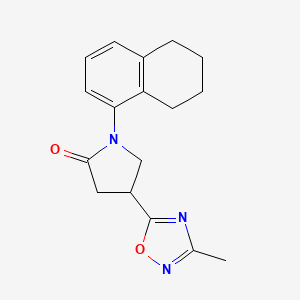

![N-Adamantanyl-3-{5-[(2-fluorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}propanamide](/img/structure/B2982127.png)

![1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperdine}piperidine](/img/structure/B2982129.png)

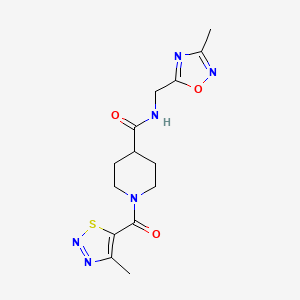

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide](/img/structure/B2982133.png)

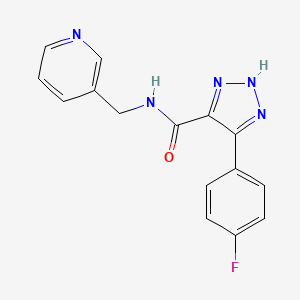

![2-(4-chlorophenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2982138.png)

![6-Tert-butyl-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2982139.png)